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Compound of Interest

Compound Name: Allyloxytrimethylsilane

Cat. No.: B091556 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of reagents and intermediates is a cornerstone of reliable and reproducible

research. Allyloxytrimethylsilane serves as a versatile intermediate, acting as a protected

form of allyl alcohol and a precursor in organic synthesis. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful tool for its structural verification. This guide provides a

detailed analysis of the ¹H and ¹³C NMR spectra of allyloxytrimethylsilane, presenting an

objective comparison with structurally similar alternatives and supported by experimental data.

Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility.

The following is a representative methodology for obtaining the ¹H and ¹³C NMR data

discussed herein.

Sample Preparation and Instrumentation:

Approximately 5-10 mg of the analyte (e.g., allyloxytrimethylsilane) is dissolved in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift calibration (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.
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Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H nuclei

and 101 MHz for ¹³C nuclei.

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single

lines for each unique carbon environment.

Analysis of Allyloxytrimethylsilane Spectra
The structure of allyloxytrimethylsilane [(CH₃)₃Si-O-CH₂-CH=CH₂] gives rise to a distinct set

of signals in both ¹H and ¹³C NMR spectra, allowing for straightforward identification.

¹H NMR Spectrum
The proton NMR spectrum is characterized by four distinct signals corresponding to the

different proton environments in the molecule. The high-field signal of the trimethylsilyl (TMS)

group is a key identifier for silyl ethers.

Table 1: ¹H NMR Data for Allyloxytrimethylsilane (400 MHz, CDCl₃)

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

(CH₃)₃Si- 0.07 Singlet (s) - 9H

-O-CH₂- 4.08
Doublet of

Triplets (dt)
J = 5.4, 1.6 Hz 2H

-CH=CH₂ (cis) 5.03
Doublet of

Quartets (dq)
J = 10.4, 1.6 Hz 1H

-CH=CH₂ (trans) 5.19
Doublet of

Quartets (dq)
J = 17.2, 1.6 Hz 1H

-CH=CH₂ 5.86

Doublet of

Doublet of

Triplets (ddt)

J = 17.2, 10.4,

5.4 Hz
1H

Data adapted from available spectral databases.
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Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet integrating to nine protons appears

far upfield at approximately 0.07 ppm. This is characteristic of the magnetically equivalent

methyl protons on the silicon atom.

Allylic Protons (-O-CH₂-): These two protons appear as a doublet of triplets around 4.08

ppm. They are coupled to the adjacent vinylic proton (-CH=) with a J-value of ~5.4 Hz and

show a small long-range coupling to the terminal vinyl protons (=CH₂) of ~1.6 Hz.

Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic and thus chemically

non-equivalent. The proton cis to the main carbon chain appears around 5.03 ppm, while the

trans proton is further downfield at ~5.19 ppm. Both signals are complex, showing geminal

coupling to each other, cis (~10.4 Hz) or trans (~17.2 Hz) coupling to the -CH= proton, and a

small long-range coupling to the allylic protons.

Internal Vinylic Proton (-CH=): This single proton appears as a complex multiplet furthest

downfield in the vinyl region (~5.86 ppm). It is coupled to the trans proton (~17.2 Hz), the cis

proton (~10.4 Hz), and the two allylic protons (-O-CH₂-) (~5.4 Hz), resulting in a doublet of

doublet of triplets.

Below is a diagram illustrating the spin-spin coupling relationships between the protons in the

allyl group.
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J-Coupling network in the allyl moiety of allyloxytrimethylsilane.

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum displays four signals, one for each unique carbon

environment. The chemical shifts are indicative of the electronic environment of each carbon

atom.

Table 2: ¹³C NMR Data for Allyloxytrimethylsilane (101 MHz, CDCl₃)

Signal Assignment Chemical Shift (δ, ppm)

(CH₃)₃Si- -0.5

-O-CH₂- 64.5

-CH=CH₂ 114.3

-CH=CH₂ 135.8

Data are typical estimated values based on spectral prediction and comparison with similar

structures.

Trimethylsilyl Carbons (-Si(CH₃)₃): These carbons appear upfield, typically at a slightly

negative chemical shift (~ -0.5 ppm), due to the electropositive nature of silicon.

Allylic Carbon (-O-CH₂-): This carbon is attached to an electronegative oxygen atom, shifting

it downfield to ~64.5 ppm.[1][2]

Terminal Vinylic Carbon (=CH₂): This sp² hybridized carbon appears at ~114.3 ppm.[1][2]

Internal Vinylic Carbon (-CH=): This sp² carbon is deshielded relative to the terminal one and

appears further downfield at ~135.8 ppm.[1][2]

Comparison with Alternative Compounds
Comparing the NMR data of allyloxytrimethylsilane with related compounds highlights the

influence of the silyl ether group on the chemical shifts. We will compare it with Diallyl Ether

(CH₂=CH-CH₂-O-CH₂-CH=CH₂) and Allyltrimethylsilane (CH₂=CH-CH₂-Si(CH₃)₃).
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Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton
Environment

Allyloxytrimethylsil
ane

Diallyl Ether Allyltrimethylsilane

-X-CH₂-CH= 4.08 (-O-Si) 3.99 (-O-C) 1.49 (-Si-C)

-CH=CH₂ 5.86 5.91 5.75

=CH₂ (terminal) 5.03, 5.19 5.18, 5.27 4.83, 4.88

(CH₃)₃-X- 0.07 (-Si-O) - 0.00 (-Si-C)

Effect of the Silyl Group: The most dramatic difference is seen in the allylic protons (-X-

CH₂-). In allyloxytrimethylsilane, these protons are at 4.08 ppm. Replacing the -Si(CH₃)₃

group with another allyl group (Diallyl Ether) causes only a minor upfield shift to 3.99 ppm,

indicating the electronic effect of the silyl group transmitted through oxygen is minimal at this

position. However, in allyltrimethylsilane, where the CH₂ group is directly bonded to silicon,

the signal shifts dramatically upfield to ~1.49 ppm. This demonstrates the strong shielding

effect of the electropositive silicon atom when directly attached to the carbon backbone.

Vinylic Protons: The chemical shifts of the vinylic protons are less affected across the

different structures, though the terminal protons (=CH₂) in allyltrimethylsilane are noticeably

more shielded (shifted upfield) compared to the ether-containing counterparts. This again

reflects the direct electronic influence of the silicon atom.

Conclusion
The ¹H and ¹³C NMR spectra of allyloxytrimethylsilane provide a definitive fingerprint for its

structural confirmation. Key identifying features include the highly shielded nine-proton singlet

of the trimethylsilyl group in the ¹H spectrum and the corresponding upfield carbon signal in the

¹³C spectrum. Comparison with related compounds like diallyl ether and allyltrimethylsilane

effectively demonstrates the predictable electronic effects of the silyl ether moiety on proton

and carbon chemical shifts, providing researchers with a robust dataset for distinguishing

between these valuable synthetic building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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